molecular formula C8H6N2OS B2463646 (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide CAS No. 54688-95-8

(2Z)-2-cyano-3-(2-thienyl)prop-2-enamide

Cat. No.: B2463646
CAS No.: 54688-95-8
M. Wt: 178.21
InChI Key: BTCIBXVDLXOYIT-XQRVVYSFSA-N
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Description

(2Z)-2-cyano-3-(2-thienyl)prop-2-enamide is a useful research compound. Its molecular formula is C8H6N2OS and its molecular weight is 178.21. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Chemoselective Thionation-Cyclization : An efficient route for synthesizing 2,4,5-trisubstituted thiazoles via a one-step chemoselective thionation-cyclization of highly functionalized enamides, including (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide, is reported. This process introduces various functionalities like ester, N-substituted carboxamide, or peptide in thiazoles (Kumar, Parameshwarappa, & Ila, 2013).
  • Crystal Structure Analysis : A study on the crystal structure of a propanthioamide derivative of 2-cyano-3-(2-thienyl)prop-2-enamide, detailing its molecular stacking and hydrogen bonding (Dinnebier & Moustafa, 2009).

Chemical Reactions and Molecular Properties

  • Nitrile and Non-nitrile Pyridine Products : Research on the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate, leading to various pyridine and pyridine-related products (O'Callaghan, McMurry, Draper, & Champeil, 1999).
  • N⋯π and O⋯π Interactions : The study highlights unique nonhydrogen bonding interactions in the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates (Zhang, Wu, & Zhang, 2011).
  • Oxidative Cyclization with α,β-Unsaturated Amides : This research presents a synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides through the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).

Biological and Pharmacological Applications

  • Antimycobacterial Activity : A study on the synthesis and antimycobacterial activity of 3-aryl-, 3-cyclohexyl- and 3-heteroaryl- substituted-2-(1H(2H)-benzotriazol-1(2)-yl)prop-2-enenitriles, prop-2-enamides, and propenoic acids, exploring their potential in treating tuberculosis (Sanna, Carta, Gherardini, Esmail, & Nikookar, 2002).

Other Applications

  • Electrochemical and Thermal Properties : The synthesis and properties of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, showing insights into its electronic and thermal behavior (Kotteswaran, Pandian, & Ramasamy, 2016).

Properties

IUPAC Name

(Z)-2-cyano-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H2,10,11)/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCIBXVDLXOYIT-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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